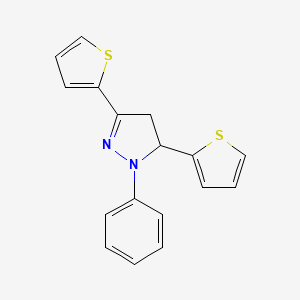

1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl-

Description

The compound 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- is a dihydropyrazole derivative featuring a phenyl group at the 1-position and thienyl (thiophene) substituents at the 3- and 5-positions of the pyrazole core.

Dihydropyrazoles are five-membered heterocycles with two adjacent nitrogen atoms, often synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds or via 1,3-dipolar cycloaddition reactions . The substitution pattern on the pyrazole ring significantly influences physicochemical properties and biological activity.

Properties

IUPAC Name |

2-phenyl-3,5-dithiophen-2-yl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S2/c1-2-6-13(7-3-1)19-15(17-9-5-11-21-17)12-14(18-19)16-8-4-10-20-16/h1-11,15H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHWPUWVZRZAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389283 | |

| Record name | 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89144-79-6 | |

| Record name | 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- typically involves cyclocondensation reactions. One efficient method involves the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst. This method is advantageous due to its simplicity, metal-free catalysis, and high yields (78-92%) . Industrial production methods may involve similar cyclocondensation reactions but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles .

Scientific Research Applications

1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Pyrazole derivatives have been studied for their potential as enzyme inhibitors and receptor modulators.

Industry: Pyrazole compounds are used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- , along with their molecular properties, synthesis, and biological activities:

Key Comparative Insights:

Substituent Effects on Bioactivity :

- Chlorophenyl and carbothioamide substituents (as in ) enhance antimicrobial activity compared to purely aromatic substituents.

- Thienyl groups (hypothesized in the target compound) may improve metabolic stability or binding affinity in biological systems due to sulfur’s electron-rich nature, though direct evidence is lacking.

Naphthalenyl substitution () introduces steric hindrance, which could reduce reactivity but enhance selectivity in target binding.

Synthetic Accessibility :

- Carbothioamide derivatives () require additional steps for functionalization, whereas phenyl/thienyl analogs are typically synthesized via one-pot cyclization .

Biological Performance :

- The 3,5-diphenyl analog () showed moderate cytotoxicity, suggesting that thienyl substitution might alter apoptotic pathways or oxidative stress responses.

Biological Activity

The compound 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- (CAS Number: 89144-79-6) is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their roles as scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. This article focuses on the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1H-Pyrazole, 4,5-dihydro-1-phenyl-3,5-dithienyl- is . The structure features a pyrazole ring fused with thienyl groups, which contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of thiophenol derivatives with hydrazine derivatives under controlled conditions. The following general synthetic pathway is often employed:

- Reactants : A suitable thiophenol derivative and phenylhydrazine.

- Conditions : Reflux in a solvent such as ethanol or acetic acid.

- Yield : The yield can vary but is often reported to be around 70-85% depending on the specific reaction conditions used.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:

- Anti-inflammatory Activity : Compounds derived from pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to 1H-Pyrazole have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .

- Antimicrobial Activity : Studies have reported that pyrazole derivatives possess significant antibacterial properties against various strains including E. coli and Staphylococcus aureus. For example, modifications in the structure can enhance antimicrobial efficacy through specific substitutions on the pyrazole ring .

- Anticancer Potential : Some studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has been investigated for its ability to induce apoptosis in cancer cell lines through modulation of cell signaling pathways .

The mechanisms by which 1H-Pyrazole exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes involved in inflammation.

- Cytokine Modulation : They can downregulate the expression of pro-inflammatory cytokines.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.